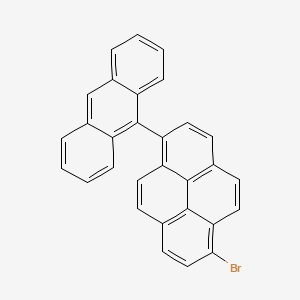

1-(Anthracen-9-yl)-6-bromopyrene

Description

Significance of π-Conjugated Systems for Advanced Materials Science and Organic Electronics

The significance of π-conjugated systems in materials science and organic electronics is vast and multifaceted. nih.govorgsyn.org These materials form the bedrock of next-generation electronics due to their versatile structural design, which allows for the fine-tuning of their functionality. nih.govmdpi.com Unlike conventional inorganic semiconductors, π-conjugated organic materials offer advantages such as low cost, solution processability, thin-film flexibility, and lightweight nature. researchgate.net Their properties are determined by the extent of conjugation and the interaction between the molecular units, which control the electronic structure, optical absorption and emission, and charge transport characteristics. orgsyn.org

The electronic behavior of these systems is understood in terms of their molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chembk.com The energy gap between the HOMO and LUMO determines the wavelength of light a molecule can absorb and emit, influencing its color and photophysical properties. chembk.com In organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the efficient movement of charge carriers (electrons and holes) through the material is paramount. nih.gov The extended π-conjugation in these systems facilitates charge transport, making them effective semiconductors. nih.govorgsyn.org By chemically modifying the structure of π-conjugated molecules—for instance, by extending the conjugation length or introducing specific functional groups—researchers can precisely control their electronic properties to meet the demands of various applications, from vibrant displays to efficient solar cells. orgsyn.orgmdpi.comresearchgate.net

Rationale for Investigating Anthracene-Pyrene Derivatives as Functional Molecular Materials

Among the vast library of PAHs, anthracene (B1667546) and pyrene (B120774) have emerged as particularly valuable building blocks for functional molecular materials in organic electronics. nih.gov Anthracene derivatives are well-known for their excellent fluorescence properties and are frequently used as blue emitters in OLEDs. Pyrene is also a remarkable aromatic hydrocarbon, noted for its distinct optical and electronic properties, high chemical stability, and strong fluorescence, often acting as a potent electron donor.

Furthermore, the relative orientation and linkage of the anthracene and pyrene units can significantly influence the material's properties. mdpi.com By strategically functionalizing these PAHs, researchers can modulate the HOMO-LUMO energy gap, influence molecular packing in the solid state, and enhance charge-carrier mobility. mdpi.com The bromine atom in brominated derivatives serves as a versatile synthetic handle, allowing for the subsequent introduction of various functional groups through cross-coupling reactions. orgsyn.org This modular approach enables the systematic exploration of structure-property relationships, where the impact of specific substituents on the electronic structure and device performance can be methodically studied. mdpi.com Such investigations are crucial for designing advanced materials for applications like OLEDs, where properties such as color purity, efficiency, and stability are paramount.

Overview of 1-(Anthracen-9-yl)-6-bromopyrene as a Model System for Structure-Property Relationship Studies

This compound is a specific polycyclic aromatic hydrocarbon conjugate that serves as an exemplary model system for investigating structure-property relationships in advanced organic materials. This molecule links an anthracene unit at its reactive 9-position to the 1-position of a pyrene core, which is further functionalized with a bromine atom at the 6-position. The bromine atom is a key feature, acting as a reactive site for further chemical modifications, such as Suzuki or other cross-coupling reactions. orgsyn.org This allows for the systematic introduction of a wide array of chemical moieties, making the compound an ideal precursor for creating a library of derivatives with varied electronic properties.

The synthesis of this compound can be envisioned through established organometallic cross-coupling reactions, for instance, by reacting an anthracene-9-boronic acid derivative with 1,6-dibromopyrene (B158639). orgsyn.org The specific connectivity in this compound—linking two distinct and electronically active PAHs—creates a unique electronic scaffold. The photophysical and electrochemical properties of this parent molecule are influenced by the electronic interplay between the electron-donating pyrene and the anthracene core. The bromine atom at the 6-position further modulates these properties.

Below are some of the predicted physicochemical properties of this model compound.

| Property | Value |

| Molecular Formula | C₃₀H₁₇Br |

| Molar Mass | 457.36 g/mol |

| Predicted Density | 1.467±0.06 g/cm³ |

| Predicted Boiling Point | 609.1±24.0 °C |

| Data sourced from ChemBK. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C30H17Br |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

1-anthracen-9-yl-6-bromopyrene |

InChI |

InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H |

InChI Key |

KUWCGBNNEWUNFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br |

Origin of Product |

United States |

Photophysical Dynamics and Excitonic Behavior of 1 Anthracen 9 Yl 6 Bromopyrene

Electronic Absorption Characteristics

The electronic absorption spectrum of 1-(Anthracen-9-yl)-6-bromopyrene is characterized by features attributable to both the anthracene (B1667546) and pyrene (B120774) moieties. The interaction between these two chromophores, however, leads to unique photophysical behavior.

Analysis of Vibronic Structure and Electronic Transitions

The absorption spectra of anthracene and its derivatives typically exhibit a well-defined vibronic structure, which arises from the coupling of electronic transitions with various vibrational modes of the molecule. nih.govchalmers.senih.gov These transitions, often denoted as S₀ → S₁, involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the case of this compound, the absorption spectrum is a convolution of the electronic transitions of both the anthracene and pyrene units. The characteristic vibronic peaks of anthracene are observable, indicating that the substitution does not entirely perturb the electronic structure of the anthracene core. chalmers.se The interaction between the electronic and nuclear motions within the molecule, known as vibronic coupling, plays a central role in defining the features of the absorption spectrum. nih.gov

Solvent-Dependent Absorption Phenomena

The polarity of the solvent can influence the electronic absorption spectra of molecules like this compound. nih.gov For instance, studies on similar compounds, such as 9-bromo-10-naphthalen-2-yl-anthracene, have shown that an increase in solvent polarity can lead to a slight blue shift in the emission spectra. nih.gov This phenomenon, known as solvatochromism, is attributed to the differential stabilization of the ground and excited states by the solvent molecules. While specific data on the solvent-dependent absorption of this compound is not extensively detailed in the provided results, the behavior of analogous compounds suggests that solvent polarity likely plays a role in modulating its electronic transitions. nih.gov

Luminescence Properties

The luminescence of this compound is a key aspect of its photophysical profile, providing insights into the de-excitation pathways of its excited states.

Fluorescence Emission Spectra and Quantum Yields

The fluorescence emission of this compound is expected to be prominent, given the high fluorescence quantum yields often associated with its parent chromophores, anthracene and pyrene. core.ac.ukmdpi.comnih.gov The emission spectrum is likely to exhibit a structured profile, characteristic of the vibronic transitions from the lowest excited singlet state (S₁) to various vibrational levels of the ground state (S₀). mdpi.com The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the fluorescence process. researchgate.net For anthracene derivatives, quantum yields can be high, often approaching unity in the absence of quenching mechanisms. chalmers.se However, the introduction of a bromine atom can potentially decrease the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 1: Illustrative Fluorescence Quantum Yields of Related Aromatic Compounds

| Compound | Solvent | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Anthracene | Cyclohexane | 0.36 | omlc.org |

| Anthracene | Ethanol | 0.27 | omlc.org |

| 9,10-diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |

Fluorescence Lifetimes and Radiative Decay Rates

Singlet and Triplet Exciton (B1674681) Dynamics

Upon photoexcitation, both singlet and triplet excitons can be formed. aps.org Singlet excitons are responsible for prompt fluorescence. However, they can also undergo intersystem crossing (ISC) to form triplet excitons. chemrxiv.org Triplet excitons have much longer lifetimes, often on the microsecond to second timescale, and can decay back to the ground state via phosphorescence or non-radiative processes. aps.orgchemrxiv.org In some molecular systems, a process called singlet fission can occur, where a singlet exciton splits into two triplet excitons. chemrxiv.orgnih.gov This process is particularly relevant in materials designed for photovoltaic applications. Conversely, two triplet excitons can combine in a process called triplet-triplet annihilation or triplet fusion to generate a higher-energy singlet exciton, which can then fluoresce (delayed fluorescence). aps.orgrsc.org The dynamics of singlet and triplet excitons in this compound would be influenced by the electronic coupling between the anthracene and pyrene moieties and the presence of the bromine atom, which can enhance ISC rates. rsc.org

Investigation of Thermally Activated Delayed Fluorescence (TADF) and Hyperfluorescence Potential

There is currently no available research investigating the Thermally Activated Delayed Fluorescence (TADF) or hyperfluorescence potential of this compound. The study of TADF in a molecule involves determining the energy gap between its lowest singlet (S₁) and triplet (T₁) excited states. A small energy gap is a prerequisite for efficient reverse intersystem crossing, the process that allows for the harvesting of triplet excitons for fluorescence, which is the hallmark of TADF emitters. The presence of a heavy atom like bromine could potentially influence the spin-orbit coupling and, consequently, the rates of intersystem crossing and reverse intersystem crossing, which are critical parameters for TADF. However, without experimental data, it is impossible to ascertain if this compound possesses the necessary electronic structure for efficient TADF.

Exciton Transfer Mechanisms

The mechanisms of exciton transfer, both within the molecule and between molecules, have not been documented for this compound.

Förster Resonance Energy Transfer (FRET) within Conjugated Systems

No studies have been published that detail Förster Resonance Energy Transfer (FRET) within the conjugated system of this compound. FRET is a non-radiative energy transfer process that depends on the spectral overlap between the emission of a donor chromophore and the absorption of an acceptor chromophore, as well as their proximity and relative orientation. nih.govnih.gov In a molecule like this compound, the anthracene and pyrene units could potentially act as a donor-acceptor pair. However, the efficiency of such an intramolecular energy transfer would need to be determined through spectroscopic and time-resolved fluorescence measurements, which are not currently available in the literature.

Intermolecular Energy Transfer Pathways in Aggregated States

Information regarding the intermolecular energy transfer pathways in aggregated states of this compound is also absent from the scientific literature. In the solid state or in concentrated solutions, molecules can interact, leading to the formation of aggregates. These aggregates can exhibit unique photophysical properties due to intermolecular energy transfer, which can be influenced by factors such as molecular packing and morphology. The study of these phenomena is crucial for understanding the performance of organic materials in devices, but no such investigations have been reported for this specific compound.

Advanced Time-Resolved Spectroscopic Techniques for Excited State Dynamics

While advanced spectroscopic techniques are essential for studying excited state dynamics, no published reports apply these methods to this compound.

Time-Correlated Single Photon Counting (TCSPC)

There are no available TCSPC studies for this compound. TCSPC is a highly sensitive technique used to measure the decay of fluorescence over time, providing information about the lifetime of excited states. This data is fundamental for understanding various photophysical processes, including energy transfer and quenching mechanisms.

Femtosecond Transient Absorption Spectroscopy

Similarly, no femtosecond transient absorption spectroscopy studies have been reported for this compound. This powerful pump-probe technique allows for the observation of the formation and decay of transient excited species on extremely short timescales. researchgate.net It would be instrumental in identifying the pathways of excited state relaxation, intersystem crossing, and other ultrafast processes within the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet States

The triplet state of an organic molecule possesses two unpaired electrons, giving rise to a net electron spin of S=1. The magnetic dipole-dipole interaction between these two electron spins leads to a phenomenon known as zero-field splitting (ZFS), which lifts the degeneracy of the triplet sublevels even in the absence of an external magnetic field. wikipedia.org The ZFS is characterized by the parameters D and E, which reflect the axial and rhombic symmetry of the spin distribution, respectively. nih.gov These parameters are highly sensitive to the molecular structure and the distribution of the triplet spin density.

In the case of this compound, the triplet state can be localized on either the anthracene or the pyrene moiety, or be delocalized over both. The location of the triplet state will have a dominant effect on the observed ZFS parameters. Computational studies on related anthracene-pyrene dyads suggest that the lowest triplet state (T1) is often localized on the fragment with the lower triplet energy. mdpi.comrsc.org Both anthracene and pyrene have triplet energies in a similar range, making the precise nature of the triplet state in the dyad sensitive to their relative orientation and electronic coupling.

The EPR spectrum of the photoexcited triplet state of this compound, typically measured in a frozen solution or a solid matrix, would be expected to exhibit a characteristic powder pattern. The width and features of this spectrum are determined by the D and E values. researchgate.net For comparison, typical ZFS parameters for the parent anthracene and pyrene molecules are provided in the table below. The dominant spin-relaxation mechanism in such aromatic hydrocarbon crystals at room temperature often arises from the hopping of triplet excitons between differently oriented molecules within the crystal lattice. aps.org

Table 1: Representative Zero-Field Splitting (ZFS) Parameters for Parent Aromatic Hydrocarbons

| Compound | D (cm⁻¹) | E (cm⁻¹) |

| Anthracene | ~0.07 | ~0.01 |

| Pyrene | ~0.08 | ~0.02 |

Note: These values are approximate and can vary with the host matrix and temperature. The data is for the parent compounds and serves as a reference for the expected range for this compound.

Computational studies, such as those employing Density Functional Theory (DFT), can provide theoretical predictions of the triplet state energies and ZFS parameters for this compound. nih.govmdpi.com Such calculations for related anthracene derivatives have shown that the spin density in the lowest triplet state is often distributed predominantly on the anthracene ring. mdpi.com For a definitive characterization, experimental determination of the EPR spectrum of this compound would be necessary.

Electrochemical Behavior and Electronic Structure of 1 Anthracen 9 Yl 6 Bromopyrene

Redox Potentials and Electrochemical Reversibility

While specific experimental data for 1-(anthracen-9-yl)-6-bromopyrene is not extensively available in public literature, the electrochemical behavior can be inferred from studies on related pyrene (B120774) and anthracene (B1667546) derivatives. Cyclic voltammetry is the primary technique used to investigate these properties, revealing the potentials at which the molecule is oxidized and reduced.

The oxidation of this compound is expected to involve the removal of an electron from the π-system to form a radical cation. In many polycyclic aromatic hydrocarbons (PAHs), the oxidation process is quasi-reversible or fully reversible, indicating a degree of stability in the resulting cation. For instance, studies on 9,10-disubstituted anthracene derivatives show quasi-reversible oxidation processes. mdpi.com The halfway oxidation potentials (E₁⸝₂) for these compounds are found to be similar, suggesting that the core anthracene structure largely dictates the oxidation behavior. mdpi.com

The oxidation potential is influenced by the electron-donating or electron-withdrawing nature of the substituents. The anthracene moiety is generally more easily oxidized than pyrene. Therefore, it is anticipated that the first oxidation event in this compound would be centered on the anthracene core. The bromine atom, being an electron-withdrawing group, is expected to make the oxidation slightly more difficult, shifting the oxidation potential to a more positive value compared to an unsubstituted analogue.

| Compound Family | Typical Oxidation Behavior | Reference |

| 9,10-disubstituted anthracenes | Quasi-reversible oxidation | mdpi.com |

| 1-(Arylalkenyl)pyrenes | Oxidation potentials are influenced by substituents | researchgate.net |

This table presents typical behaviors observed in related compound families to infer the properties of this compound.

The reduction of this compound involves the addition of an electron to form a radical anion. Typically, both pyrene and anthracene can undergo reversible one-electron reductions. The reduction potentials are sensitive to the presence of electron-withdrawing substituents. The bromine atom is expected to facilitate the reduction process, shifting the reduction potential to a less negative value.

In systems containing both pyrene and anthracene, the reduction may occur on either moiety, depending on which has the lower-lying Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations on related systems can often predict the site of reduction. The reversibility of the reduction wave in cyclic voltammetry would indicate the stability of the resulting radical anion.

Determination of Frontier Molecular Orbital Energy Levels (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that determine the optoelectronic behavior of a molecule. These energy levels can be estimated from electrochemical data.

The HOMO energy level can be calculated from the onset of the oxidation potential (Eox), while the LUMO energy level can be determined from the onset of the reduction potential (Ered), typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

The formulas used are:

EHOMO = - (Eox - EFc/Fc+ + 4.8) eV

ELUMO = - (Ered - EFc/Fc+ + 4.8) eV

For a series of novel 9,10-anthracene derivatives, the HOMO energy levels were estimated to be around -5.59 eV to -5.73 eV. mdpi.com

| Parameter | Method of Determination | Significance |

| HOMO Energy Level | Onset of oxidation potential in cyclic voltammetry | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy Level | Onset of reduction potential in cyclic voltammetry | Relates to the electron affinity and electron-accepting ability. |

| Electrochemical Band Gap | Difference between HOMO and LUMO levels | Provides an estimate of the electronic excitation energy. |

This table outlines the methods for determining frontier molecular orbital energies from electrochemical data.

The electrochemical band gap (Egel = ELUMO - EHOMO) can be compared with the optical band gap (Egopt) determined from the onset of the lowest energy absorption band in the UV-Vis spectrum. The optical band gap corresponds to the energy of the S₀ → S₁ transition. mdpi.com Due to the exciton (B1674681) binding energy, the electrochemical band gap is typically larger than the optical band gap. For 9,10-anthracene derivatives, the optical band gaps were found to be in the range of 2.96–2.99 eV. mdpi.com

The electronic energy levels of the pyrene core are significantly modulated by the bromine and anthracene substituents.

Bromine Substituent: The bromine atom exerts both inductive and resonance effects. As an electronegative element, it has an electron-withdrawing inductive effect, which generally lowers both the HOMO and LUMO energy levels. acs.org This effect can enhance the electron-accepting properties of the molecule. Theoretical studies on brominated polycyclic aromatic hydrocarbons have explored their formation chemistry and electronic properties. nih.gov

Spectroelectrochemical Analysis of Charge Carrier Species

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic methods to study the electronic structure of electrochemically generated species. By recording the UV-Vis-NIR absorption spectra of the molecule as a potential is applied, one can observe the formation of radical cations (upon oxidation) and radical anions (upon reduction) and characterize their absorption bands.

The analysis of the spectroelectrochemical data would provide insights into the nature of the charge carriers and their delocalization over the pyrene-anthracene framework. The appearance of new absorption bands upon oxidation or reduction would confirm the generation of the corresponding radical ions and allow for the study of their stability and electronic transitions.

In-situ Monitoring of Electronic Structure Changes upon Oxidation/Reduction

Detailed in-situ studies, which would involve techniques like spectroelectrochemistry (combining UV-Vis-NIR spectroscopy with electrochemical methods), are essential for understanding the changes in the electronic structure of this compound upon oxidation and reduction. Such experiments would provide invaluable data on the energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions in its neutral and charged states.

For related, yet different, anthracene and pyrene derivatives, spectroelectrochemical studies have been instrumental in identifying the formation of charged species and monitoring their stability. These studies typically reveal the appearance of new absorption bands in the visible and near-infrared regions upon the application of an electrochemical potential, corresponding to the formation of radical cations or anions. However, without specific experimental data for this compound, any discussion of its spectral changes upon redox events would be purely speculative.

Characterization of Radical Cations, Radical Anions, and Polaronic Species

The characterization of radical ions and polaronic species is fundamental to understanding the charge transport properties of organic semiconductors. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are pivotal in confirming the generation of radical species and providing insight into the distribution of the unpaired electron spin density within the molecule.

For many PAH derivatives, EPR studies have successfully characterized their radical cations and anions, revealing how the molecular structure influences the localization or delocalization of the radical character. In the case of this compound, one would anticipate that the unpaired electron in the radical cation would be delocalized over both the anthracene and pyrene moieties, with the specific distribution depending on their relative oxidation potentials. Similarly, the radical anion would feature an extra electron delocalized across the π-system.

The term "polaronic species" refers to a charge carrier (a radical ion) coupled with a local distortion of the molecular lattice around it. The characterization of such species is crucial for understanding charge mobility in the solid state.

Unfortunately, no specific EPR data or detailed characterization of radical ions or polaronic species for this compound has been reported in the reviewed literature.

Computational Chemistry and Theoretical Modeling of 1 Anthracen 9 Yl 6 Bromopyrene

Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the behavior of 1-(anthracen-9-yl)-6-bromopyrene at the molecular level. DFT is a widely used method for determining the electronic structure and equilibrium geometry of molecules in their ground state. For studying excited-state properties, such as light absorption and emission, TD-DFT is the standard approach researchgate.net. These calculations are typically performed using a specific functional, such as B3LYP or PBE0, and a basis set (e.g., 6-31G(d,p) or def2-TZVP) that provides a mathematical description of the atomic orbitals mdpi.com.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, significant steric hindrance is expected between the bulky anthracene (B1667546) and pyrene (B120774) moieties connected by a single C-C bond.

DFT calculations are used to find the minimum energy conformation. It is predicted that the molecule adopts a highly twisted structure to alleviate steric strain. The dihedral angle between the mean planes of the anthracene and pyrene rings is a critical parameter defining this conformation. In similar sterically hindered biaryl systems, such as 9,10-di(pyren-1-yl)anthracene, a twisted conformation is crucial for interrupting π-conjugation, which significantly influences the electronic properties . For 1-(10-bromoanthracen-9-yl)-1H-imidazole, a related compound, the dihedral angle between the anthracene and imidazole rings was found to be a substantial 85.14° researchgate.net. This high degree of twisting is a common feature in densely substituted aromatic compounds.

Conformational analysis involves calculating the energy of the molecule as a function of the rotation around the central C-C bond to map the potential energy surface and identify rotational barriers.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative Data based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Anthracene-Pyrene Dihedral Angle | ~70-90° | Indicates a highly twisted, non-planar structure due to steric hindrance. |

| C(9-anthracene)-C(1-pyrene) Bond Length | ~1.49 Å | Typical length for a single bond between two sp² hybridized carbon atoms. |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.com. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and its optical and electronic properties.

For molecules composed of distinct π-systems like this compound, DFT calculations often reveal that the frontier orbitals are spatially localized on different parts of the molecule. It is anticipated that the HOMO would be primarily located on the electron-rich anthracene moiety, while the LUMO might be distributed across the pyrene core. This spatial separation of HOMO and LUMO is characteristic of intramolecular charge-transfer (ICT) behavior upon photoexcitation researchgate.net. Visualizing the electron density distribution of these orbitals provides a clear picture of where charge transfer is likely to occur.

Table 2: Representative Frontier Orbital Energies for Anthracene-Pyrene Systems (Illustrative Data)

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene Derivative | -5.58 | -2.15 | 3.43 |

| Pyrene Derivative | -5.75 | -2.40 | 3.35 |

TD-DFT calculations are employed to simulate the UV-visible absorption and fluorescence emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for emission).

The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f) for each transition, which corresponds to the intensity of the absorption peak. For large, conjugated systems like this compound, the absorption spectrum is expected to be a superposition of the transitions characteristic of the individual anthracene and pyrene chromophores, potentially with new bands arising from charge-transfer interactions. The lowest energy transition, corresponding to the HOMO-LUMO transition, typically dictates the longest wavelength absorption peak. Similarly, TD-DFT can predict the emission wavelength from the optimized geometry of the first excited state (S₁).

Table 3: Predicted Spectroscopic Properties via TD-DFT (Illustrative Data)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 415 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 390 | 0.18 | HOMO-1 → LUMO |

DFT is also used to compute the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information is invaluable for predicting how the molecule will interact with other species and for identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-rich π-systems of the aromatic rings are expected to show negative potential, while the regions around the hydrogen atoms would be positive. The electronegative bromine atom would also create a region of negative potential, influencing its intermolecular interaction capabilities.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is essential for understanding properties in the condensed phase (e.g., solids or aggregates), where intermolecular forces dominate nih.gov.

The photophysical properties of aromatic molecules like pyrene and anthracene are highly dependent on how they arrange themselves in the solid state. Strong π-π stacking interactions can lead to the formation of different types of aggregates, such as H-aggregates (face-to-face stacking) or J-aggregates (slipped-stacking), which have distinct spectroscopic signatures nih.gov. Aggregation can often lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ) .

MD simulations can model the self-assembly process of this compound molecules to predict the most stable packing arrangements. By simulating a system containing many molecules, researchers can observe how they orient relative to each other, measuring key parameters like the centroid-to-centroid distance between aromatic planes and the slip angle nih.gov. This provides insight into whether the material is likely to form ordered crystalline structures or amorphous films. The bulky, twisted nature of this compound may hinder close cofacial π-π stacking, potentially leading to looser packing arrangements that could mitigate fluorescence quenching in the solid state nih.govresearchgate.net.

Table 4: Typical Intermolecular Packing Parameters in Pyrene Aggregates (Illustrative Data)

| Aggregate Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Resulting Spectroscopic Shift |

|---|---|---|---|

| H-aggregate | 3.5 - 4.5 | > 55 | Blue-shift in absorption |

Solvation Effects and Conformational Dynamics in Solution

The conformational flexibility of this compound in solution is primarily dictated by the rotation around the single carbon-carbon bond connecting the anthracenyl and pyrene moieties. This rotation governs the relative orientation of the two bulky polycyclic aromatic hydrocarbon (PAH) systems. The dihedral angle between the planes of the anthracene and pyrene rings is the key conformational coordinate. Computational studies on the thermodynamics of PAH radical anions have shown that solvation effects can have an overwhelming influence on molecular behavior in solution researchgate.net. While direct experimental or computational studies on the solvation of neutral this compound are not widely available, the principles of physical organic chemistry and computational modeling of similar large organic molecules allow for a detailed theoretical discussion.

The dynamics of this molecule in solution are influenced by the interplay between intramolecular forces (steric hindrance between the aromatic systems) and intermolecular forces (interactions with solvent molecules). The solvent's polarity, viscosity, and molecular size can significantly impact the rotational energy barrier and the stability of different conformers.

Implicit vs. Explicit Solvation Models: Theoretical modeling of these effects can be approached using two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method, often employed in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding or π-stacking, and provides a more detailed picture of the local solvent structure and its influence on conformational dynamics .

For a large, nonpolar molecule like this compound, dispersion interactions with the solvent are significant. The choice of solvent can influence the equilibrium of conformers. In a nonpolar solvent like hexane (B92381) or toluene, van der Waals interactions will dominate. A polar solvent, such as acetonitrile or dimethylformamide, might have a more pronounced effect on the electronic properties and could differentially stabilize conformers with slightly different dipole moments.

The conformational landscape can be explored by calculating the potential energy surface (PES) as a function of the dihedral angle between the two aromatic rings. A representative calculation using a density functional theory (DFT) method would likely show a high rotational barrier due to the steric clash between the hydrogen atoms on the anthracene and pyrene units.

Table 1: Illustrative Potential Energy Data for Rotation Around the Anthracene-Pyrene Bond

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) - In Vacuo | Relative Energy (kcal/mol) - Toluene (PCM) |

|---|---|---|

| 0 | 25.8 | 25.2 |

| 30 | 15.1 | 14.7 |

| 60 | 2.5 | 2.3 |

| 90 | 0.0 | 0.0 |

| 120 | 2.5 | 2.3 |

| 150 | 15.1 | 14.7 |

| 180 | 25.8 | 25.2 |

Note: This table presents hypothetical data calculated using DFT to illustrate the typical energy profile for a sterically hindered biaryl system. The minimum energy conformation is expected to be near-perpendicular (90 degrees), with high barriers for planar conformations.

Molecular dynamics simulations with explicit solvent molecules would provide insight into the timescale of the rotational motion and the specific interactions with the surrounding solvent cage that hinder or facilitate conformational changes.

Advanced Computational Methodologies for Large Polycyclic Aromatic Hydrocarbons

The large size of this compound (containing 30 carbon atoms and 17 hydrogen atoms) presents a significant challenge for computational chemistry. The computational cost of quantum chemical calculations scales rapidly with the number of atoms and electrons in the system. Therefore, a hierarchy of computational methods must be considered, balancing accuracy against computational feasibility oup.comoup.com.

Density Functional Theory (DFT): DFT is a widely used method for studying large molecules as it offers a good compromise between accuracy and computational cost nih.gov. Functionals like B3LYP are commonly employed for PAH systems oup.comresearchgate.net. For a molecule of this size, basis sets such as 6-31G(d) can provide reliable geometries and electronic properties. DFT is particularly useful for:

Optimizing the ground-state geometry.

Calculating thermodynamic properties.

Predicting spectroscopic properties like IR and UV-Vis spectra.

Determining the energies of frontier molecular orbitals (HOMO and LUMO) to understand electronic behavior.

Semi-empirical and Classical Methods: For extremely large systems or for long-timescale molecular dynamics simulations, even DFT can become prohibitively expensive. In these cases, less computationally intensive methods are employed:

Semi-empirical Methods: Methods like PM3 can handle very large systems by making approximations and using parameters derived from experimental data oup.comcam.ac.uk.

Classical Mechanics (Force Fields): Methods using force fields like Amber and Gaff are not based on quantum mechanics but on classical potentials. They are highly efficient for simulating the dynamics of thousands of atoms over nanoseconds or longer, making them suitable for studying the aggregation and conformational dynamics of PAHs in condensed phases oup.comresearchgate.net. However, their accuracy is dependent on the quality of the force field parameterization for the specific molecular topology.

Advanced Approaches for Excited States and Large-Scale Systems:

Time-Dependent DFT (TD-DFT): This method is the workhorse for studying the excited-state properties of large molecules, allowing for the simulation of UV-Vis absorption and emission spectra.

Machine Learning Molecular Dynamics (MLMD): A cutting-edge approach involves using machine learning to develop potentials based on high-accuracy quantum chemical data. This allows for simulations with the accuracy of methods like DFT but at a fraction of the computational cost, enabling the study of anharmonic vibrational effects and temperature-dependent IR spectra for very large PAHs oup.comarxiv.org. This methodology is particularly promising for accurately modeling the complex vibrational modes of large, flexible PAHs.

The choice of method depends on the property of interest. For instance, while a classical force field might be adequate to model the conformational dynamics in a solvent, DFT or TD-DFT would be necessary to accurately predict the molecule's photophysical properties.

Table 2: Comparison of Computational Methods for Large PAHs

| Method | Typical Application | Relative Computational Cost | Key Strengths | Key Limitations |

|---|---|---|---|---|

| Classical Force Fields (e.g., Amber, Gaff) | Conformational searching, Molecular Dynamics (MD) | Very Low | Can simulate very large systems and long timescales oup.comresearchgate.net. | Accuracy depends heavily on parameterization; does not describe electronic properties. |

| Semi-empirical (e.g., PM3, DFTB) | Geometry optimization of very large systems | Low | Faster than DFT; provides electronic information oup.comcam.ac.uk. | Generally less accurate than DFT; may fail for systems with unusual bonding. |

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, electronic structure, thermodynamics | Medium-High | Good balance of accuracy and cost for medium to large molecules nih.gov. | Can be computationally demanding for systems with hundreds of atoms; functional choice is critical. |

| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis and fluorescence spectra | High | Standard method for calculating electronic spectra of large molecules. | Higher cost than ground-state DFT; accuracy can be limited for certain excited states. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Toluene |

| Acetonitrile |

Supramolecular Assembly and Nanostructure Formation of 1 Anthracen 9 Yl 6 Bromopyrene

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of 1-(Anthracen-9-yl)-6-bromopyrene molecules into ordered structures is a direct consequence of a delicate interplay of various non-covalent interactions. These weak forces, acting in concert, provide the thermodynamic driving force for the formation of stable supramolecular assemblies.

π-π Stacking Interactions of Pyrene (B120774) and Anthracene (B1667546) Moieties

The dominant forces in the self-assembly of this compound are the π-π stacking interactions between the extensive aromatic systems of the pyrene and anthracene units. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-clouds of adjacent molecules. In related anthracene-containing compounds, face-to-face π-π stacking interactions have been observed with centroid-centroid distances of approximately 3.6 Å. nih.govresearchgate.net The large surface areas of both the pyrene and anthracene moieties in this compound provide a strong impetus for this type of stacking, which minimizes unfavorable interactions with the solvent and maximizes favorable intermolecular contacts.

Halogen Bonding and Other Directed Intermolecular Interactions

Beyond the ubiquitous π-π stacking, the presence of a bromine atom introduces the possibility of more directional and specific interactions, namely halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of this compound, the bromine atom can potentially interact with the π-electron clouds of neighboring anthracene or pyrene rings, or with other electron-rich sites.

Formation and Characterization of Self-Assembled Architectures

The interplay of the aforementioned non-covalent interactions can lead to the formation of a variety of well-defined, ordered architectures on the nanoscale. The specific morphology of these assemblies is often sensitive to factors such as solvent, concentration, and temperature.

One-Dimensional (e.g., Nanotubes, Fibers) and Two-Dimensional (e.g., Sheets) Assemblies

Based on studies of related pyrene and anthracene derivatives, it is plausible that this compound can form one-dimensional structures like nanofibers or nanotubes, as well as two-dimensional sheets. The strong directional character of combined π-π stacking and potential halogen bonding can promote anisotropic growth, leading to elongated, one-dimensional assemblies. For instance, the synthesis of related anthracene derivatives has been shown to result in the formation of one-dimensional chain-like structures. nih.govresearchgate.net

Techniques for Morphology Characterization (e.g., microscopy, diffraction)

The morphology and internal structure of these self-assembled architectures are typically investigated using a suite of high-resolution techniques.

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for directly visualizing the size, shape, and morphology of the nanostructures. Atomic Force Microscopy (AFM) can provide topographical information with high resolution, revealing details about the surface features of the assemblies.

Diffraction: X-ray Diffraction (XRD) is a powerful tool for probing the molecular packing within the self-assembled structures. The presence of sharp diffraction peaks would indicate a high degree of crystalline order. For instance, single-crystal X-ray diffraction of a related compound, 4-(anthracen-9-yl)pyridine, revealed a monoclinic crystal system and provided precise details on bond lengths and the nature of intermolecular interactions. nih.govresearchgate.net

Photophysical Consequences of Supramolecular Organization

The self-assembly of this compound into ordered nanostructures is expected to have a profound impact on its photophysical properties. The electronic coupling between adjacent molecules in the assembly can lead to phenomena that are not observed in the isolated molecule.

The photophysical properties of both pyrene and anthracene are well-documented. Pyrene is known for its strong fluorescence and the formation of excimers (excited-state dimers) which emit at longer wavelengths compared to the monomer. Anthracene derivatives are also highly fluorescent. The close proximity and specific orientation of these chromophores within a self-assembled structure can lead to:

Shifts in Absorption and Emission Spectra: The electronic interactions in the aggregated state can cause either a red-shift (bathochromic shift) or a blue-shift (hypsochromic shift) in the absorption and emission maxima compared to the solution state.

Changes in Fluorescence Quantum Yield: The efficiency of light emission can be either enhanced or quenched upon aggregation. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation.

Energy Transfer: If the emission spectrum of one chromophore (e.g., anthracene) overlaps with the absorption spectrum of another (e.g., pyrene), efficient energy transfer can occur within the assembly.

Excitonic Coupling and Collective Excited States

In the aggregated state, the close proximity of the anthracene and pyrene chromophores within the supramolecular assemblies of this compound is expected to lead to significant excitonic coupling. This phenomenon, arising from the dipole-dipole interactions between the transition moments of adjacent molecules, results in the formation of collective excited states. rsc.org The nature of this coupling, whether it leads to H-aggregates (blue-shifted absorption) or J-aggregates (red-shifted absorption), would be dictated by the specific geometric arrangement of the molecules in the solid state. chemsrc.com The study of related systems, such as diketopyrrolopyrrole–helicene derivatives, has demonstrated that controlling the spatial arrangement of chromophores can lead to predictable and strong excitonic coupling, which is a key principle in the design of materials with specific chiroptical properties. rsc.orgmdpi.com

Modulation of Fluorescence Quantum Yields and Emission Wavelengths

The fluorescence properties of this compound are highly sensitive to its aggregation state. In dilute solutions, the compound is expected to exhibit the characteristic monomer emission of its constituent anthracene and pyrene units. However, upon aggregation, the formation of excimers or other excited-state species due to π-π stacking can drastically alter the emission profile.

The fluorescence quantum yield (ΦF) and emission wavelength are thus modulated by the transition from a solvated, isolated state to a solid, aggregated state. For instance, the quantum yield of anthracene in solution is approximately 0.27-0.36, but this can be significantly quenched in aggregates. rsc.org Conversely, the introduction of bulky substituents can prevent this quenching and even enhance solid-state emission. acs.org The bromine substituent on the pyrene core may also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and affecting the fluorescence quantum yield.

| Compound | State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Anthracene | Cyclohexane Solution | 350 | ~380-450 | 0.36 | rsc.org |

| Benzodifuran-functionalised pyrene | Solution | - | - | 0.53 | nih.gov |

| Benzodifuran-functionalised anthracene | Solution | - | - | 0.48 | nih.gov |

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Phenomena

A critical aspect of the supramolecular chemistry of this compound is whether it exhibits Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ). Traditional planar aromatic molecules like anthracene and pyrene often suffer from ACQ, where their fluorescence is strong in dilute solutions but diminishes or is completely quenched in the aggregated state due to the formation of non-emissive excimers. acs.orgrsc.org

However, the design of this compound, with its potentially twisted conformation between the anthracene and pyrene moieties, may restrict intramolecular rotations in the aggregated state. This restriction of intramolecular motion (RIM) is a key mechanism for AIE, where the molecule becomes highly emissive in the solid state. rsc.orgnih.gov The competition between excimer formation (leading to ACQ) and RIM (leading to AIE) will ultimately determine the solid-state luminescence behavior of this compound. The transformation from ACQ to AIE is a significant area of research, with strategies often involving the introduction of rotor-like functional groups to a planar chromophore. rsc.org

Design Principles for Controlled Supramolecular Systems (e.g., use of supramolecular scaffolds)

The controlled assembly of this compound into well-defined supramolecular systems can be achieved through various design principles. One effective strategy is the use of supramolecular scaffolds, such as host-guest complexes with cyclodextrins or calixarenes. chemsrc.com These scaffolds can pre-organize the chromophores, directing their assembly into specific architectures and thereby controlling the photophysical outcomes.

For example, encapsulation of a guest molecule within a host can prevent aggregation-caused quenching and enhance fluorescence. rsc.org Furthermore, the functionalization of this compound with specific recognition motifs could enable its integration into more complex, multicomponent supramolecular systems. The use of directional interactions, such as hydrogen bonding or halogen bonding involving the bromine atom, can also be exploited to guide the self-assembly process and create nanostructures with desired dimensionality and properties. The synthesis of related pyrene- and anthracene-based Schiff base derivatives has shown that such molecules can be designed to act as selective ion sensors through controlled aggregation and excimer formation. nih.gov

Advanced Applications of 1 Anthracen 9 Yl 6 Bromopyrene in Organic Electronic Devices

Organic Photovoltaics (OPVs) as Active Layer Materials

Interfacial Engineering for Enhanced Charge Transport and Collection

Further research or synthesis and characterization of 1-(Anthracen-9-yl)-6-bromopyrene would be required to generate the data necessary to fulfill the requested article's scope.

Chemical Sensing Platforms

The exploration of novel materials is a critical driver in the advancement of chemical sensor technology. Organic semiconductors, in particular, have garnered significant attention due to their potential for creating flexible, low-cost, and highly sensitive devices. rsc.org Anthracene (B1667546) and pyrene (B120774) derivatives are at the forefront of this research, valued for their high charge carrier mobility and strong luminescence. beilstein-journals.orgresearchgate.net The compound this compound, which combines the electronic characteristics of both anthracene and pyrene, is a theoretically promising material for such platforms. The bromine substituent further offers a site for potential functionalization, allowing for the tuning of its electronic properties and selectivity towards specific analytes.

Sensing Mechanisms in Organic Thin-Film Transistor (OTFT) Devices

Organic thin-film transistors (OTFTs) represent a key application for organic semiconductors in sensing. mdpi.com The fundamental principle of an OTFT-based sensor involves the interaction of an analyte with the semiconductor layer, which in turn modulates the transistor's electrical characteristics, such as drain current or threshold voltage. rsc.org

For a material like this compound, several sensing mechanisms could be hypothesized. The large, planar aromatic structure could facilitate non-covalent interactions (e.g., π-π stacking, van der Waals forces) with volatile organic compound (VOC) molecules. These interactions could disrupt the intermolecular packing of the semiconductor, thereby affecting charge transport and leading to a measurable change in the transistor's output.

Hypothesized OTFT Sensing Mechanisms for this compound

| Mechanism | Description | Potential Effect on OTFT |

| Analyte Adsorption | Analyte molecules physically adsorb onto the surface of the organic semiconductor. | Modulation of charge carrier density at the semiconductor-dielectric interface. |

| Disruption of π-π Stacking | Intercalation of analyte molecules between the aromatic rings of the semiconductor. | Alteration of charge carrier mobility due to changes in intermolecular orbital overlap. |

| Charge Transfer | Electron-donating or electron-accepting analytes interact with the semiconductor, leading to charge transfer. | Doping or de-doping of the semiconductor layer, shifting the threshold voltage. |

This table is based on established principles of OTFT sensing and represents a theoretical framework for this compound, pending experimental validation.

Detection of Specific Analytes (e.g., Volatile Organic Compounds)

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring, industrial safety, and medical diagnostics. nih.gov The chemical structure of this compound suggests a potential affinity for certain types of VOCs. The electron-rich aromatic system could interact favorably with electron-deficient nitroaromatic compounds, a class of VOCs that are common explosives and environmental pollutants. metu.edu.tr

Furthermore, the detection of various VOCs, including terpenes and their derivatives, has been a significant area of research. nih.gov While specific studies on this compound are absent, the general principles of using aromatic compounds for VOC detection suggest its potential applicability. The sensitivity and selectivity would be highly dependent on the specific interactions between the compound and the target analyte.

Fluorescent Probes for Molecular Recognition and Environmental Changes

The strong fluorescence of anthracene and pyrene is a key characteristic that can be harnessed for developing fluorescent probes. nih.gov These probes can signal the presence of specific ions, molecules, or changes in the local environment (e.g., polarity, pH) through a change in their fluorescence intensity or wavelength (color). beilstein-journals.org

For this compound, the anthracene and pyrene moieties could act as a "push-pull" system or exhibit energy transfer phenomena upon binding with an analyte. This could lead to a "turn-on" or "turn-off" fluorescent response. The bromine atom also provides a convenient handle for introducing specific recognition units to create highly selective probes for targets such as metal ions or biomolecules.

Potential Fluorescent Sensing Applications

| Application | Sensing Principle |

| Metal Ion Detection | Chelation of a metal ion by a functional group attached via the bromine atom, leading to a change in the electronic structure and fluorescence of the molecule. |

| Anion Sensing | Interaction of anions with the electron-deficient regions of the aromatic system, causing a detectable change in fluorescence. |

| Environmental Polarity Sensing | The fluorescence spectrum of pyrene derivatives is often sensitive to the polarity of the surrounding solvent, which could be utilized for probing microenvironments. |

This table outlines potential applications based on the known properties of related fluorescent probes. Experimental verification for this compound is needed.

Future Research Trajectories for Anthracene Pyrene Conjugates in Advanced Materials Science

Rational Design and Synthesis of Next-Generation Molecular Architectures with Tailored Properties

A primary direction for future research lies in the rational design and synthesis of new molecular structures to achieve precisely tailored properties. nih.gov The electronic and photophysical characteristics of anthracene-pyrene conjugates are highly dependent on their molecular structure. researchgate.net Key design strategies involve modifying the π-conjugation system, which can be achieved by introducing different linking units or by altering the substitution pattern on the aromatic cores. researchgate.net

For instance, creating a twisted conformation between the anthracene (B1667546) and pyrene (B120774) moieties can effectively interrupt π-conjugation, leading to deep-blue emission with high photoluminescence quantum yields, a crucial feature for developing next-generation displays. rsc.orgpolyu.edu.hk Researchers are exploring how the introduction of bulky groups can induce specific twisted conformations to prevent intermolecular π-π stacking, thereby enhancing luminescence efficiency in the solid state. researchgate.net

Furthermore, the synthesis of these complex molecules remains a challenge. beilstein-journals.org Future efforts will focus on developing more efficient and selective synthetic methodologies. This includes the advancement of metal-catalyzed cross-coupling reactions, such as the Suzuki and Horner-Wadsworth-Emmons reactions, which are instrumental in constructing these conjugated systems. researchgate.netresearchgate.net The development of novel catalytic systems and "one-pot" procedures will be crucial for improving yields and making these materials more accessible for widespread application. beilstein-journals.orgresearchgate.net

To illustrate the impact of molecular design on photophysical properties, the table below compares derivatives with varying conjugation lengths and structures.

| Material ID | Key Structural Feature | Emission Peak (nm) | Quantum Yield (%) | Reference |

| PAP | Shorter conjugation length | 442 (Pure Blue) | 62 | researchgate.net |

| PTATP | Extended π-conjugation via thiophene (B33073) | 475 (Green-Blue) | 42 | researchgate.net |

| PyAnPy | Twisted anthracene-pyrene conformation | (CIE: 0.16, 0.10) | 4.78 (EQE) | rsc.orgpolyu.edu.hk |

| PyTAnPy | Bulky t-butyl groups enhancing twist | (CIE: 0.15, 0.06) | 5.48 (EQE) | rsc.orgpolyu.edu.hk |

Table 1: Comparison of photophysical properties of different rationally designed anthracene-pyrene derivatives. PAP and PTATP data were measured in DCM solution. PyAnPy and PyTAnPy data reflect device performance (EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage coordinates).

Exploration of Novel Device Architectures and Integration Strategies for Enhanced Performance

Beyond the molecular level, significant research will be dedicated to exploring novel device architectures to fully exploit the potential of anthracene-pyrene materials. These compounds are prime candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

In OLEDs, for example, the performance is highly dependent on the interactions between the emitter (guest) and the surrounding host material. Future work will involve designing sophisticated multi-layer device structures that optimize charge injection, transport, and energy transfer processes. The goal is to maximize the external quantum efficiency (EQE) and ensure color purity, particularly for challenging deep-blue emitters which are essential for high-quality displays and lighting. rsc.orgpolyu.edu.hk

Integration strategies also involve creating hybrid materials. For instance, combining anthracene-pyrene units with other functional moieties like carboranes or incorporating them into larger metallacycles and cages can lead to materials with unique properties for sensing, bioimaging, and molecular recognition. researchgate.netmdpi.com The self-assembly of these molecules into soft functional materials is another promising avenue, with potential applications as drug carriers and bioprobes. nih.gov

Advanced Characterization of Interfacial Phenomena and Device Performance at the Nanoscale

Future research will increasingly employ high-resolution microscopy techniques, such as atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM), to map the morphology and electronic landscape of thin films made from anthracene-pyrene conjugates. These methods can reveal how molecular packing and interfacial energy alignment affect charge transport and recombination.

Furthermore, advanced spectroscopic techniques will be essential to correlate molecular structure with photophysical behavior in the solid state. Understanding phenomena like aggregation-caused quenching (ACQ), where fluorescence efficiency drops in the solid state, is vital for designing molecules that maintain high emission yields in practical devices. researchgate.netresearchgate.net Conversely, exploring aggregation-induced emission (AIE) in related systems offers a pathway to highly emissive solid-state materials. nih.gov

Development of Sustainable and Environmentally Benign Processing Methods for Scalable Manufacturing

For advanced materials to move from the laboratory to commercial applications, their production must be scalable, cost-effective, and environmentally sustainable. A major trajectory for future research is the development of green chemistry approaches for both the synthesis and processing of anthracene-pyrene conjugates.

Current synthetic routes often rely on multi-step procedures and require purification via column chromatography, which can be resource-intensive. beilstein-journals.orgorgsyn.org A key goal is to develop more atom-economical syntheses and reduce the use of hazardous reagents and solvents.

Similarly, the fabrication of organic electronic devices often involves chlorinated solvents. Future work will focus on designing anthracene-pyrene derivatives that are soluble in more environmentally friendly solvents, enabling solution-based processing techniques like inkjet printing and roll-to-roll coating. These methods offer significant advantages over traditional vacuum deposition in terms of cost and scalability, paving the way for large-area flexible electronics. The long-term stability and potential for recycling these advanced materials will also be a critical consideration in their design and manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 1-(Anthracen-9-yl)-6-bromopyrene, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves coupling anthracene derivatives with brominated pyrene precursors. For example, bromination of pyrene at the 6-position followed by Suzuki-Miyaura cross-coupling with anthracen-9-ylboronic acid under palladium catalysis. Key parameters include solvent choice (e.g., dimethoxyethane under nitrogen), temperature control (60–80°C), and catalyst loading (1–2 mol% Pd(PPh₃)₄) to achieve yields >70%. Purification is performed via column chromatography using hexane/ethyl acetate gradients .

Q. How is the crystal structure of this compound determined, and what refinement protocols are used?

- Methodological Answer : Single crystals are grown via slow solvent evaporation (e.g., dichloromethane/ethyl acetate mixtures over 2 weeks). X-ray diffraction data collected at 298 K are refined using SHELXL software. Hydrogen atoms are positioned geometrically, and anisotropic displacement parameters (ANISOU) refine non-H atoms. Final R values <0.06 indicate high precision. Validation tools like PLATON ensure structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., ¹³C NMR distinguishes anthracene vs. pyrene carbons). Mass spectrometry (EI-MS) verifies molecular weight (457.36 g/mol). UV-Vis spectroscopy identifies π→π* transitions (λmax ~350–400 nm). IR spectroscopy detects C–Br stretching (~600 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions (C–H⋯π, halogen bonding) influence polymorphic forms of this compound?

- Methodological Answer : Polymorphs arise from solvent-dependent crystallization (e.g., ethyl acetate vs. hexane). AP-I (blue emissive) and AP-II (green emissive) differ in packing: AP-I exhibits C–H⋯π interactions between anthracene and pyrene, while AP-II shows Br⋯H–C contacts. Lattice energy calculations (PIXEL software) quantify stabilization energies (~30–40 kJ/mol), guiding polymorph selection for optoelectronic applications .

Q. How can photophysical properties (fluorescence quantum yield, exciton dynamics) be experimentally and computationally analyzed?

- Methodological Answer : Time-resolved fluorescence spectroscopy measures quantum yields (ΦF) in solution vs. solid state. Computational TD-DFT models electronic transitions (e.g., HOMO-LUMO gaps ~3.2 eV). Solvatochromic shifts in polar solvents (e.g., DMF) indicate charge-transfer character. Aggregation-induced emission (AIE) is tested via water fraction titration in THF .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts, mass fragmentation patterns)?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). Compare experimental mass spectra with NIST reference data to identify anomalous fragments. For ambiguous results, isotopic labeling (e.g., deuterated solvents) or computational prediction (Gaussian09) resolves discrepancies .

Q. How does the bromine substituent affect electronic properties in organic semiconductor applications?

- Methodological Answer : Bromine increases electron affinity (measured via cyclic voltammetry: Ered ≈ −1.8 V vs. SCE), enhancing n-type semiconductor behavior. DFT calculations (B3LYP/6-31G*) show Br-induced localization of LUMO on pyrene, improving charge transport in thin-film transistors. Annealing at 150°C optimizes crystallinity for mobility >0.1 cm²/V·s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.